molecular formula C16H13N3O2 B2778041 4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one CAS No. 477850-93-4

4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one

Cat. No. B2778041
CAS RN: 477850-93-4
M. Wt: 279.299
InChI Key: CPAGAGPFFPKQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 23 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aromatic), 1 hydrazone, and 1 ether (aromatic) .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • The chemistry of pyrazoline derivatives, such as "4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one", has been extensively studied due to their potential as privileged scaffolds in the synthesis of heterocyclic compounds. These compounds have applications in dye synthesis and the development of heterocyclic compounds with diverse biological activities (Gomaa & Ali, 2020).

Catalysis and Synthetic Pathways

  • Hybrid catalysts have shown importance in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, demonstrating the wide applicability of related compounds in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

  • Pyrazoline derivatives, including methyl substituted pyrazoles, have been identified as potent medicinal scaffolds, showing a wide spectrum of biological activities. These findings underscore the significance of such compounds in drug discovery and development for treating various conditions (Sharma et al., 2021).
  • Pyrazolines and their derivatives have been recognized for their diverse pharmacological effects, including anti-inflammatory, analgesic, antidepressant, anticancer, and other activities. This highlights the therapeutic potential of pyrazoline-based compounds in developing new pharmacotherapies (Shaaban, Mayhoub, & Farag, 2012).

Synthetic Methods and Chemical Interactions

  • Innovative synthetic strategies have been developed for pyrazoline derivatives, emphasizing the role of multicomponent reactions (MCRs) in creating biologically active molecules containing the pyrazole moiety. This approach has facilitated the development of compounds with antibacterial, anticancer, antifungal, and other activities (Becerra, Abonía, & Castillo, 2022).

properties

IUPAC Name

4-[(4-phenoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16-12(11-18-19-16)10-17-13-6-8-15(9-7-13)21-14-4-2-1-3-5-14/h1-11H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRDZIYXELODOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CNNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one

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